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Cat. No.: B15573931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CDD3506, chemically identified as 1-trityl-1H-imidazol-4-amine, is a small molecule inhibitor of

the cytochrome P450 (CYP) enzyme superfamily. This document provides a comprehensive

overview of its chemical structure, and known properties. Due to the limited availability of public

data, this guide focuses on the foundational chemical information and the general

methodologies relevant to its classification as a CYP inhibitor.

Chemical Structure and Properties
CDD3506 is an imidazole derivative characterized by the presence of a bulky trityl

(triphenylmethyl) group attached to one of the nitrogen atoms of the imidazole ring, and an

amine group at the 4-position.

Table 1: Chemical and Physical Properties of CDD3506
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Property Value Source

IUPAC Name
1-(triphenylmethyl)-1H-

imidazol-4-amine
N/A

Synonyms
CDD-3506, 1-trityl-1H-

imidazol-4-amine
N/A

Molecular Formula C₂₂H₁₉N₃ [1]

Molecular Weight 325.41 g/mol [1]

CAS Number 197913-15-8 [1]

Note: Solubility and other physical properties are not readily available in public literature.

Biological Activity: Cytochrome P450 Inhibition
CDD3506 is classified as an inhibitor of cytochrome P450 enzymes. The CYP superfamily

plays a crucial role in the metabolism of a vast array of endogenous and exogenous

compounds, including a majority of clinically used drugs. Inhibition of these enzymes can lead

to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of

co-administered therapeutic agents.

While CDD3506 is identified as a CYP inhibitor, specific quantitative data regarding its potency

(e.g., IC₅₀ or Kᵢ values) against various CYP isoforms are not available in the public domain.

Such data is critical for determining the compound's selectivity and potential for clinical

applications or as a research tool.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of CDD3506 are not

publicly available. However, this section outlines the general methodologies that would be

employed for its characterization.

General Synthesis of 1-substituted-4-aminoimidazoles
The synthesis of compounds structurally related to CDD3506 typically involves a multi-step

process. A generalized workflow is presented below.
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General Synthesis Workflow for 1-substituted-4-aminoimidazoles

Starting Imidazole Derivative
(e.g., 4-nitroimidazole)

Protection of Imidazole Nitrogen
(e.g., with Trityl Chloride)

Step 1

Reduction of the Nitro Group
(e.g., Catalytic Hydrogenation)

Step 2

Purification and Characterization

Step 3

Click to download full resolution via product page

Caption: A generalized synthetic route for 1-substituted-4-aminoimidazoles.

Protocol:

Protection of the Imidazole Nitrogen: The starting imidazole derivative (e.g., 4-nitroimidazole)

is reacted with a protecting group agent, such as trityl chloride, in the presence of a base

(e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or DMF).

The reaction progress is monitored by techniques like thin-layer chromatography (TLC).

Reduction of the Nitro Group: The protected nitroimidazole is then subjected to a reduction

reaction to convert the nitro group to an amine. A common method is catalytic hydrogenation

using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15573931?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification and Characterization: The final product, 1-trityl-1H-imidazol-4-amine (CDD3506),

is purified using techniques such as column chromatography or recrystallization. The

structure and purity are confirmed by analytical methods like Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS).

Cytochrome P450 Inhibition Assay (General Protocol)
To determine the inhibitory potential of CDD3506 against specific CYP isoforms, a well-

established in vitro assay using human liver microsomes or recombinant CYP enzymes is

typically performed.
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Workflow for CYP Inhibition IC50 Determination

Prepare Reagents:
- Human Liver Microsomes/ recombinant CYP

- CYP Isoform-Specific Substrate
- NADPH Regenerating System

- CDD3506 (Test Inhibitor)

Incubation:
Mix Microsomes/CYP, Substrate,

and varying concentrations of CDD3506

Initiate Reaction:
Add NADPH Regenerating System

Terminate Reaction:
(e.g., with Acetonitrile)

Analyze Metabolite Formation:
(e.g., LC-MS/MS)

Data Analysis:
Calculate % Inhibition and IC50 Value
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Caption: A standard workflow for determining the IC50 of a CYP inhibitor.

Protocol:
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Reagent Preparation: Solutions of human liver microsomes (or recombinant CYP isoforms),

a specific probe substrate for the isoform of interest, an NADPH regenerating system (to

initiate the enzymatic reaction), and a series of dilutions of CDD3506 are prepared in a

suitable buffer (e.g., phosphate buffer, pH 7.4).

Incubation: The microsomes (or recombinant enzymes) and the probe substrate are pre-

incubated with the different concentrations of CDD3506.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the NADPH

regenerating system. The mixture is incubated at 37°C for a specified time.

Reaction Termination: The reaction is stopped by adding a quenching solvent, such as

acetonitrile, which also serves to precipitate the proteins.

Analysis: The samples are then centrifuged, and the supernatant is analyzed by a sensitive

analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS),

to quantify the formation of the specific metabolite of the probe substrate.

Data Analysis: The rate of metabolite formation in the presence of CDD3506 is compared to

the control (vehicle-only) incubations. The percentage of inhibition for each concentration of

CDD3506 is calculated, and the data are plotted to determine the IC₅₀ value (the

concentration of inhibitor that causes 50% inhibition of enzyme activity).

Signaling Pathways
The inhibition of cytochrome P450 enzymes by CDD3506 can impact numerous signaling

pathways involved in both xenobiotic and endogenous metabolism. The general mechanism of

CYP-mediated metabolism is a critical component of these pathways.
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Simplified Cytochrome P450 Catalytic Cycle

CYP (Fe³⁺)

CYP (Fe³⁺) - Substrate

Substrate Binding

CYP (Fe²⁺) - Substrate
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Caption: The catalytic cycle of cytochrome P450 and potential points of inhibition.
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Inhibition by a compound like CDD3506 can occur at various stages of this cycle, most

commonly through competitive binding to the active site of the enzyme, preventing the

substrate from binding. This disruption can have downstream effects on pathways that rely on

the products of CYP-mediated reactions, such as steroid hormone synthesis and bile acid

metabolism.

Conclusion
CDD3506 (1-trityl-1H-imidazol-4-amine) is a known inhibitor of cytochrome P450 enzymes.

While its fundamental chemical properties are established, a detailed public profile of its

biological activity, including its potency and selectivity against specific CYP isoforms, is lacking.

The experimental protocols and signaling pathway diagrams provided in this guide are based

on established methodologies in the field of drug metabolism and are intended to provide a

framework for the potential evaluation and understanding of this compound. Further research is

required to fully elucidate the specific biochemical and pharmacological properties of

CDD3506.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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